molecular formula C12H15ClFN3 B12227778 N-[(3-fluorophenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride

N-[(3-fluorophenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride

Cat. No.: B12227778
M. Wt: 255.72 g/mol
InChI Key: CHMHGIYBMSQMLC-UHFFFAOYSA-N
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Description

N-[(3-fluorophenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a fluorophenyl group attached to a pyrazole ring, which is further modified with methyl groups and an amine functionality. The hydrochloride form enhances its solubility and stability, making it suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-fluorophenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride typically involves a multi-step process. One common method starts with the preparation of the 3-fluorophenylmethyl precursor, which is then reacted with 1,4-dimethylpyrazole under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium or copper to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved yield. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

N-[(3-fluorophenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

N-[(3-fluorophenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-[(3-fluorophenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-fluorophenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride is unique due to its specific combination of a fluorophenyl group with a dimethylpyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H15ClFN3

Molecular Weight

255.72 g/mol

IUPAC Name

N-[(3-fluorophenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C12H14FN3.ClH/c1-9-8-16(2)15-12(9)14-7-10-4-3-5-11(13)6-10;/h3-6,8H,7H2,1-2H3,(H,14,15);1H

InChI Key

CHMHGIYBMSQMLC-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1NCC2=CC(=CC=C2)F)C.Cl

Origin of Product

United States

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